KadcoccinicacidA
Description
Kadcoccinic acid A (KAA) is a lanostane-type triterpenoid isolated from the stems of Kadsura coccinea, a plant used in traditional Tujia ethnomedicine . Its structure features a highly oxygenated lanostane skeleton with a cyclopentenone motif, confirmed via X-ray crystallography and NMR spectroscopy . KAA exhibits notable bioactivities, including cytotoxicity against cancer cell lines (e.g., HL-60 and A549) and antioxidant properties, making it a target for pharmacological research .
Properties
Molecular Formula |
C30H44O6 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,14,16,18,20-22,24,26H,4,8-9,11-13,15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18-,20-,21?,22+,24+,26+,30-/m1/s1 |
InChI Key |
PEYKAAIOMZPSCT-QIXIZKJLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |
Canonical SMILES |
CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of KadcoccinicacidA trimethyl ester has been achieved through a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton. Key steps include a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold and a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction to connect the fragments and forge the D-ring of the natural product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
KadcoccinicacidA undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex rearrangement reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
KadcoccinicacidA has shown promise in various scientific research applications:
Chemistry: Used as a model compound for studying complex triterpenoid synthesis and rearrangement reactions.
Mechanism of Action
The mechanism of action of KadcoccinicacidA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit key enzymes and proteins involved in disease processes. For example, its anti-HIV activity is attributed to its ability to interfere with viral replication and entry into host cells .
Comparison with Similar Compounds
Key Observations :
- KAA’s cyclopentenone D-ring distinguishes it from other kadcoccinic acids (e.g., B, D), which lack this motif .
- Kadcoccinones (e.g., A) feature rearranged lanostane skeletons with fused aromatic systems, unlike KAA’s classical lanostane framework .
- Compared to common triterpenoids like ursolic acid, KAA has higher oxidation states (e.g., 24,25-dihydroxy groups), enhancing its polarity and bioactivity .
2.2 Bioactivity Comparison
Bioactivity data for KAA and analogs are summarized below:
Key Findings :
- KAA’s cyclopentenone group correlates with superior cytotoxicity compared to its analogs (e.g., kadcoccinic acid B) .
- Kadcoccinone A, despite structural complexity, shows enhanced potency, likely due to its aromatic adduct facilitating DNA interaction .
- Ursolic acid, a simpler triterpenoid, exhibits weaker activity, underscoring the importance of KAA’s oxidative modifications .
Key Insights :
- KAA’s synthesis relies on gold-catalyzed cyclization to construct its cyclopentenone core, a step absent in ursolic acid’s simpler route .
- Kadcoccinone A’s radical/Heck reactions reflect its complex aromatic adduct, requiring specialized catalysts .
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